REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:7]([C:10]1[CH:11]=[C:12]([CH:21]=[CH:22][C:23]=1Cl)[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14])([O-:9])=[O:8].Cl.N1CCCCC1>>[N+:7]([C:10]1[CH:11]=[C:12]([CH:21]=[CH:22][C:23]=1[N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14])([O-:9])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=CC=C2)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes at 98° to 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Due to the highly exothermic reaction the mixture
|
Type
|
CUSTOM
|
Details
|
to separate from the homogeneous reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the product is triturated with 30 ml
|
Type
|
FILTRATION
|
Details
|
of n-hexane, and filtered
|
Type
|
WASH
|
Details
|
The crystalline substance is washed on the
|
Type
|
FILTRATION
|
Details
|
filter with 2×30 ml
|
Type
|
CUSTOM
|
Details
|
to remove piperidine hydrochloride
|
Type
|
CUSTOM
|
Details
|
The obtained product is dried until constant weight
|
Reaction Time |
4.5 (± 0.5) min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=CC=C2)C=CC1N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |